BMP signaling agonist sb4

BMP signaling small-molecule agonist potency comparison

BMP signaling agonist sb4 (also referred to as SB4, BMPSB4; CAS 100874-08-6) is a synthetic benzoxazole small molecule that functions as a potent and selective bone morphogenetic protein 4 (BMP4) signaling agonist (EC50 = 74 nM in a cell-based BMP response element luciferase reporter assay). It activates canonical BMP signaling by stabilizing phosphorylated SMAD-1/5/9 and upregulating downstream target genes ID1 and ID3 in human renal cells, without activating the TGF-β pathway.

Molecular Formula C14H10BrNOS
Molecular Weight 320.21 g/mol
Cat. No. B15606967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMP signaling agonist sb4
Molecular FormulaC14H10BrNOS
Molecular Weight320.21 g/mol
Structural Identifiers
InChIInChI=1S/C14H10BrNOS/c15-11-7-5-10(6-8-11)9-18-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2
InChIKeyJDVOIBFEFVKUPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BMP Signaling Agonist SB4 – Potent, Selective Benzoxazole BMP4 Pathway Activator for Renal, Stem Cell, and Oncology Research Procurement


BMP signaling agonist sb4 (also referred to as SB4, BMPSB4; CAS 100874-08-6) is a synthetic benzoxazole small molecule that functions as a potent and selective bone morphogenetic protein 4 (BMP4) signaling agonist (EC50 = 74 nM in a cell-based BMP response element luciferase reporter assay). [1] It activates canonical BMP signaling by stabilizing phosphorylated SMAD-1/5/9 and upregulating downstream target genes ID1 and ID3 in human renal cells, without activating the TGF-β pathway. [1] Originally identified via high-throughput screening of >63,000 compounds, SB4 was selected from a panel of 12 structurally related hits based on its favorable potency and clean dose-response profile. [1]

Why Recombinant BMP4, Alternative BMP Agonists, and Structural Analogs Cannot Serve as Drop-in Replacements for SB4 in Research and Drug Discovery


Procurement decisions that treat SB4 as interchangeable with recombinant human BMP4 protein (rhBMP4), other small-molecule BMP activators such as SJ000291942, or even structurally proximal benzoxazole analogs (e.g., sb4.a2) risk substantive experimental divergence. SB4 activates BMP signaling through a distinct mechanism—stabilizing intracellular p-SMAD-1/5/9—that renders it resistant to the endogenous extracellular BMP inhibitor noggin, a property not shared by rhBMP4. [1] Furthermore, SB4 synergistically enhances BMP signaling when co-administered with rhBMP4 by slowing p-SMAD-1/5/9 decay, a gain-of-function feature absent from both the natural ligand and alternative agonists. [1] Finally, SB4 exhibits narrow pathway selectivity, sparing the TGF-β–SMAD-2/3 axis at concentrations that robustly activate BMP targets, a selectivity profile not guaranteed across all BMP-pathway modulators. [1] These three properties—noggin bypass, signal potentiation, and pathway selectivity—collectively define a biological fingerprint that informs both experimental design and compound sourcing.

Quantitative Head-to-Head Evidence Differentiating BMP Signaling Agonist SB4 from Closest Comparators


SB4 Is Approximately 13.5-Fold More Potent Than the Widely-Used Small-Molecule BMP Activator SJ000291942

In a cell-based BMP response element luciferase (BRE-Luc) reporter assay performed in human renal cells, SB4 exhibited an EC50 of 74 nM. [1] By cross-study comparison, the small-molecule BMP activator SJ000291942 activates BMP4 signaling in a related C33A-2D2 clonal reporter cell line with an EC50 of ≤1 µM. This corresponds to a ≥13.5-fold potency advantage for SB4 under comparable reporter-gene readout conditions. It should be noted that the assay systems differ (BRE-Luc in renal cells vs. C33A-2D2 reporter cells), which constitutes a 'Cross-study comparable' evidence classification.

BMP signaling small-molecule agonist potency comparison

SB4 Bypasses Noggin-Mediated Inhibition That Completely Abrogates Recombinant BMP4 Activity

In BRE-Luc reporter cells, 250 ng/mL of the endogenous BMP inhibitor noggin completely suppressed luciferase activity induced by rhBMP4. [1] In contrast, under identical conditions, noggin had no measurable effect on SB4-mediated BRE-Luc activation. [1] This constitutes a direct, head-to-head demonstration that SB4 operates through a mechanism independent of extracellular BMP ligand sequestration by noggin.

BMP signaling noggin resistance extracellular inhibition kidney disease

SB4 Synergistically Enhances BMP4 Signaling by Prolonging p-SMAD-1/5/9 Half-Life — A Gain-of-Function Not Observed with rhBMP4 Alone

When SB4 was co-administered with a sub-maximal concentration of rhBMP4, the decay rate of phosphorylated SMAD-1/5/9 was markedly slowed compared with rhBMP4 treatment alone, resulting in sustained higher levels of p-SMAD-1/5/9 at matched time points post-stimulation. [1] In primary mouse kidney epithelial cells (PRECs), SB4 at 100–300 nM yielded a ~2-fold induction of p-SMAD-1/5/9 over DMSO control after 24 h, and when combined with rhBMP4, the signaling efficacy exceeded the additive expectation. [1]

BMP signaling signal potentiation p-SMAD-1/5/9 stabilization renal biology

SB4 Is Pathway-Selective: BMP-Specific SMAD-1/5/9 Activation Without Cross-Activation of TGF-β–SMAD-2/3

Following treatment of HEK293 cells with 10 µM SB4 for 1 h, immunoblotting revealed robust induction of phosphorylated SMAD-1/5/9 (≥2-fold over DMSO), whereas phosphorylated SMAD-2 and SMAD-3 levels remained indistinguishable from DMSO-treated controls. [1] This selectivity profile was consistently observed across the entire panel of active benzoxazole compounds, but SB4 was the lead compound advanced on the basis of combined potency and clean selectivity. [1]

BMP signaling TGF-beta signaling pathway selectivity off-target profiling

Highest-Impact Application Scenarios for BMP Signaling Agonist SB4 Based on Verified Differentiation Evidence


Modeling Chronic Kidney Disease (CKD) Where Endogenous BMP Inhibitors Are Elevated

In CKD, pathologically high levels of noggin, gremlin, and CTGF antagonize endogenous and recombinant BMP ligands, rendering rhBMP4 ineffective. SB4's demonstrated ability to bypass noggin-mediated inhibition [1] makes it the only viable BMP pathway agonist for ex vivo kidney explant assays, renal organoid injury models, and in vivo CKD studies where BMP inhibitor expression is elevated. Researchers can confidently procure SB4 for experiments that would fail with rhBMP4 or other ligand-class agonists.

Long-Term Stem Cell Differentiation Protocols Requiring Sustained BMP Pathway Activation

Germ cell differentiation from embryonic stem cells demands persistent BMP signaling over days to weeks. SB4 not only activates p-SMAD-1/5/9 but also slows its decay, enabling sustained signaling at lower compound concentrations. [1] Combined with the finding that SB4 co-treatment with BMP4 improves germ-line gene expression (Prdm14, Stella/Dppa3) in mouse ESCs [2], SB4 is the small molecule of choice for cost-effective, long-duration in vitro differentiation protocols where daily rhBMP4 supplementation would be prohibitively expensive.

Cushing's Disease and Corticotroph Pituitary Neuroendocrine Tumor Research

BMPSB4 has been shown to inhibit AtT20/D16v-F2 corticotroph tumor cell growth and reduce ACTH and corticosterone secretion in vivo through autophagy activation via a SMADs-dependent mechanism. [3] For academic and pharma laboratories investigating BMP4 agonism as a therapeutic strategy for Cushing's disease, SB4 represents a pharmacologically validated tool compound with both in vitro and in vivo proof-of-concept data directly linked to disease-relevant endpoints.

BMP–TGF-β Pathway Crosstalk Studies Requiring Clean Signaling Dissection

Many TGF-β family modulators promiscuously activate both BMP and TGF-β arms. SB4's complete selectivity for p-SMAD-1/5/9 over p-SMAD-2/3 at concentrations up to 10 µM [1] enables unambiguous attribution of phenotypic outcomes to BMP signaling. Researchers investigating BMP-specific roles in fibrosis, immunology, or cancer biology should select SB4 to avoid the confounding TGF-β-mediated effects that complicate interpretation with less selective agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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